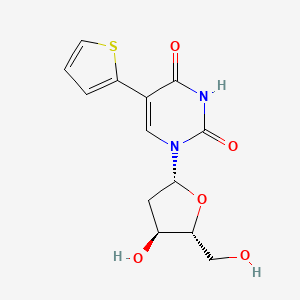

5-(2'-Thienyl)-2'-beta-deoxyuridine

Description

Significance of Modified Nucleosides in Chemical Biology

The study of modified nucleosides has challenged long-held beliefs about the necessity of standard hydrogen bonding for the stability and function of DNA. frontiersin.orgnih.gov In fact, research has shown that DNA polymerases can efficiently utilize nucleotides with diverse chemical modifications, sometimes even more effectively than their natural counterparts, particularly in the context of damaged DNA replication. frontiersin.orgnih.gov This has opened up new avenues for developing novel therapeutic agents, especially in the fight against diseases like cancer. frontiersin.orgnih.gov

Furthermore, modified nucleosides serve as powerful probes for investigating biological processes. acs.org For instance, they are used to study the activity and fidelity of DNA polymerases and to explore the expanding field of synthetic biology by attempting to expand the genetic alphabet. frontiersin.orgnih.gov The incorporation of modified nucleosides into DNA or RNA can also be used to label and track these nucleic acids within cells, providing insights into their localization, folding, and function. bioorganic-chemistry.com

Overview of 5-Substituted 2'-Deoxyuridines as Research Probes and Bioactive Compounds

Within the broad class of modified nucleosides, 5-substituted 2'-deoxyuridines represent a particularly important and extensively studied group. mdpi.com The C5 position of the uracil (B121893) base is a prime target for modification as it protrudes into the major groove of the DNA double helix, allowing for the introduction of various functional groups without disrupting the essential Watson-Crick base pairing. acs.org

These modifications have led to the development of a wide array of research probes and bioactive compounds. mdpi.com For example, the introduction of fluorescent moieties at the C5 position has yielded valuable tools for studying DNA structure and dynamics. iitg.ac.in One of the most well-known examples is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog that is incorporated into newly synthesized DNA and can be subsequently labeled with a fluorescent azide (B81097) through a "click chemistry" reaction. tocris.comlumiprobe.comcaymanchem.com This technique provides a powerful method for detecting and quantifying cell proliferation. tocris.com

Beyond their use as research probes, 5-substituted 2'-deoxyuridines have demonstrated significant potential as therapeutic agents. mdpi.com Many of these compounds exhibit potent antiviral and anticancer activities. mdpi.com For instance, certain 5-substituted 2'-deoxyuridines have been shown to be effective against Herpes Simplex Virus (HSV) by being selectively phosphorylated by the viral thymidine kinase. uliege.beuliege.be Similarly, others have been developed as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, making them promising candidates for cancer chemotherapy. nih.govacs.org The synthesis of various 5-substituted 2'-deoxyuridines continues to be an active area of research, with the goal of developing new probes and drugs with improved properties. nih.govnih.govnih.govnih.gov

Chemical Profile of 5-(2'-Thienyl)-2'-beta-deoxyuridine

The defining feature of this compound is the substitution of a hydrogen atom at the 5-position of the deoxyuridine's pyrimidine (B1678525) ring with a 2-thienyl group. ontosight.ai

| Property | Value |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(2-thienyl)pyrimidine-2,4-dione ontosight.ai |

| Molecular Formula | C12H14N2O5S ontosight.ai |

| Molecular Weight | 298.31 g/mol ontosight.ai |

| CAS Number | 89647-10-9 ontosight.ai |

This table presents the fundamental chemical identification data for this compound.

Research Findings on this compound

Research into this compound and its analogs has revealed their potential as antiviral agents, particularly against Herpes Simplex Virus Type 1 (HSV-1). uliege.benih.gov Studies have shown that the introduction of substituents on the thienyl ring can significantly impact the compound's activity. For example, halogenation of the thienyl group has been explored as a means to enhance antiviral efficacy. nih.gov

The structural and electronic properties of 5-(5-chlorothien-2-yl)-2'-deoxyuridine have been studied in detail to understand its affinity for the HSV-1 thymidine kinase. uliege.be These investigations, which include single-crystal X-ray crystallography, have provided insights into the stereoelectronic requirements for effective binding to the viral enzyme. uliege.be Such studies are crucial for the rational design of more potent and selective antiviral nucleosides.

Furthermore, dicarboxylic acid monoesters of 5-(2''-thienyl)-2''-deoxyuridine have been synthesized and evaluated as mimics of the corresponding triphosphate. tandfonline.com These mimics are designed to inhibit DNA polymerase alpha and HIV-1 reverse transcriptase, highlighting another potential therapeutic application for derivatives of this compound. tandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

89647-10-9 |

|---|---|

Molecular Formula |

C13H14N2O5S |

Molecular Weight |

310.33 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H14N2O5S/c16-6-9-8(17)4-11(20-9)15-5-7(10-2-1-3-21-10)12(18)14-13(15)19/h1-3,5,8-9,11,16-17H,4,6H2,(H,14,18,19)/t8-,9+,11+/m0/s1 |

InChI Key |

PCDQBRGMSMVLDZ-IQJOONFLSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Thienyl 2 Beta Deoxyuridine and Analogues

Palladium-Catalyzed Cross-Coupling Reactions for C-5 Modification

The introduction of aryl and heteroaryl substituents at the C-5 position of pyrimidine (B1678525) nucleosides is a key strategy for creating structurally diverse and biologically active molecules. Palladium-catalyzed reactions have emerged as powerful tools for this purpose, offering high efficiency and functional group tolerance.

Stille Coupling Strategies for 5-Heteroaromatic-Substituted 2'-Deoxyuridines

The Stille coupling reaction provides a robust method for the synthesis of 5-heteroaromatic-substituted 2'-deoxyuridines. This reaction typically involves the coupling of a 5-halo-2'-deoxyuridine, most commonly 5-iodo-2'-deoxyuridine, with an organostannane reagent in the presence of a palladium catalyst. nih.gov

Researchers have optimized this reaction for the synthesis of various analogs, including 5-(thien-3-yl)-2'-deoxyuridine and 5-(furan-3-yl)-2'-deoxyuridine. nih.gov The choice of palladium catalyst and reaction conditions is critical to achieving high yields and preventing unwanted side reactions. A novel strategy employing cyclohexyl spectator ligands in Stille cross-coupling has been developed to enable stereospecific reactions at nitrogen-containing stereocenters, which is a significant advancement in the field. nih.gov

Table 1: Examples of Stille Coupling for 5-Heteroaromatic-Substituted 2'-Deoxyuridines

| 5-Halo-2'-deoxyuridine | Organostannane Reagent | Catalyst System | Product | Reference |

| 5-Iodo-2'-deoxyuridine | Stannylated heteroaromatics | Palladium complexes | 5-Heteroaromatic-substituted 2'-deoxyuridines | nih.gov |

| α-Stannylated Amines | Aryl/Heteroaryl Halides | Pd(dba)₂, JackiePhos, CuCl, KF | Enantioenriched α-Aryl/Heteroaryl Amines | nih.gov |

Direct Arylation Approaches using 5-Halo Pyrimidine Nucleosides with Heteroaromatics

To circumvent the use of organometallic reagents like organostannanes, direct arylation methods have been developed. These reactions couple 5-halopyrimidine nucleosides directly with arenes and heteroaromatics. A notable advancement is the palladium-catalyzed direct arylation of N³-free 5-halouracil and uracil (B121893) nucleosides with simple arenes or heteroaromatics in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). fiu.edufiu.edu This method is advantageous as it can be applied to natural, unprotected nucleosides. acs.org

However, direct arylation of 5-halopyrimidine nucleosides with arenes had not been widely reported until recently, making this a significant addition to the synthetic chemist's toolbox, complementing the well-established Suzuki and Stille reactions. acs.org While both N³-protected and N³-free uracil nucleosides can undergo base-promoted palladium-catalyzed direct arylation, it is most effective with electron-rich heteroaromatics. fiu.edufiu.edu

Suzuki-Miyaura Reaction for C-5 Aryl/Heteroaryl-2'-deoxyuridine Synthesis

The Suzuki-Miyaura reaction has become a widely used and powerful method for creating carbon-carbon bonds in the synthesis of C-5 aryl/heteroaryl-2'-deoxyuridines. nih.gov This reaction typically involves the coupling of 5-iodo-2'-deoxyuridine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov

A significant advantage of the Suzuki-Miyaura reaction is its compatibility with aqueous media, allowing the use of unprotected nucleosides and reducing the need for protection/deprotection steps that can lead to material loss. nih.govresearchgate.net Researchers have successfully employed palladium acetate (B1210297) and triphenylphosphine (B44618) as a catalyst system in water, demonstrating the versatility and environmental friendliness of this method. nih.govnih.gov The reaction conditions have been optimized, including the use of microwave irradiation to shorten reaction times. researchgate.net

Table 2: Suzuki-Miyaura Reaction for 5-Aryl/Heteroaryl-2'-deoxyuridine Synthesis

| 5-Halo-2'-deoxyuridine | Boronic Acid | Catalyst System | Solvent | Yield | Reference |

| 5-Iodo-2'-deoxyuridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Water | 69% | researchgate.net |

| 5-Iodo-2'-deoxyuridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Water | 65% | researchgate.net |

| 5-Iodo-2'-deoxyuridine | 2-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | Water | 60% | researchgate.net |

| 5-Iodo-2'-deoxyuridine | 3-Thiopheneboronic acid | Pd(OAc)₂ / PPh₃ | Water | 58% | researchgate.net |

Synthesis of Thienyl-Substituted Nucleoside Triphosphates

The biological activity of nucleoside analogs is often dependent on their conversion to the corresponding 5'-triphosphate form within the cell. Therefore, the chemical synthesis of these triphosphates is a critical step in their development as biochemical tools or therapeutic agents.

Specific Synthesis of 5-(2″-thienyl)-β-2′-deoxyuridine Triphosphate and its Mimics

The synthesis of 5-(2″-thienyl)-β-2′-deoxyuridine triphosphate has been a subject of specific interest. In addition to the direct synthesis of the triphosphate, researchers have also synthesized mimics of this molecule. tandfonline.com For instance, dicarboxylic acid 5'-monoesters of 5-(2-thienyl)-2''-deoxyuridine have been created and evaluated as triphosphate mimics. tandfonline.com These mimics, such as the glutarate and adipate (B1204190) derivatives, can adopt conformations that resemble the natural triphosphate, making them valuable tools for studying enzyme-substrate interactions. tandfonline.com

The synthesis of these triphosphate analogs often involves the coupling of a linker to the 5-position of the nucleoside, followed by phosphorylation. For example, 5-(3-aminoprop-1-ynyl)-2′-deoxyuridine-5′-triphosphate can be synthesized and then further modified. mdpi.com

Sonogashira Cross-Coupling for Alkyne-Modified Nucleoside Triphosphates

The synthesis of alkyne-modified nucleoside triphosphates is crucial for various biochemical and biotechnological applications, including DNA labeling and sequencing. The Sonogashira coupling reaction provides an efficient route to these molecules. For instance, C5-halogenated 2'-deoxycytidine-5'-monophosphate has been successfully coupled with novel cyanine (B1664457) dyes containing a terminal alkyne group using a palladium-catalyzed Sonogashira reaction. nih.gov This methodology allows for the synthesis of fluorescently labeled C5-nucleoside triphosphates in good to excellent yields under mild conditions. nih.gov These modified triphosphates have been shown to be effective substrates for DNA polymerases. nih.gov

Similarly, 2'-deoxyribonucleoside triphosphates bearing dicarba-nido-undecarbonate groups have been synthesized via the Sonogashira cross-coupling of halogenated cytosine triphosphate (dCTP) and 7-deazaadenosine triphosphate (dATP). rsc.org The reaction conditions can be optimized, with one effective combination being Pd(II) tetra-tert-butyl substituted phthalocyanine (B1677752) as the catalyst, Cs2CO3 as the base, and CuI as a co-catalyst in DMF at room temperature. rsc.org The synthesis of various 5-alkynyl substituted uridine (B1682114) derivatives has been achieved through the Sonogashira coupling of 5-iodouridine (B31010) with different terminal alkynes, yielding products in good yields (73–81%). rsc.org These alkyne-substituted uridines have shown potential as chemotherapeutic agents. rsc.org

Preparation of Structural Analogues and Derivatives of 5-(2'-Thienyl)-2'-beta-deoxyuridine

The synthesis of structural analogues of this compound allows for a systematic investigation of how different substituents at various positions of the nucleoside affect its biological activity.

Synthesis of 5'-Amido Derivatives

The 5'-position of 2'-deoxyuridine (B118206) and its analogues is a common site for modification to enhance biological activity or to attach probes for studying cellular mechanisms. 5'-Amido derivatives have been synthesized as potential inhibitors of enzymes involved in pyrimidine nucleoside metabolism. nih.gov For example, 5'-(bromoacetamido)-2',5'-dideoxyuridine and its derivatives with various substituents at the 5-position have been prepared. nih.gov The synthesis often involves the conversion of a 5'-azido group to a 5'-formamido group, which can then be further modified. nih.gov Specifically, 5'-amino-5'-deoxyuridine (B1248457) derivatives can be reacted with N-t-butoxycarbonylglycine p-nitrophenyl ester to yield 5'-N-(N-t-butoxycarbonylglycyl)-5'-amino-5'-deoxyuridine derivatives. rsc.org

Derivatization with Carboxylic Acids (e.g., Succinic, Fumaric, Maleic)

Dicarboxylic acids such as succinic, fumaric, and maleic acid have been used to create 5'-monoesters of nucleosides like thymidine (B127349) and 5-(2-thienyl)-2''-deoxyuridine. tandfonline.com These derivatives are designed to act as mimics of nucleoside triphosphates. tandfonline.com The synthesis involves reacting the nucleoside with the corresponding dicarboxylic anhydride (B1165640). For instance, succination of thiol compounds can be efficiently achieved using maleic anhydride. mdpi.com The reaction of maleic anhydride with a thiol group proceeds rapidly at room temperature. mdpi.com While fumaric and maleic acids are key intermediates in the TCA cycle, their direct use in derivatization can be less efficient than using their anhydride counterparts. d-nb.infocip.com.cn

Synthesis of 5-Heteroaromatic-Substituted 2'-Deoxyuridines and their Halogenated Analogues

The introduction of various heteroaromatic rings at the C-5 position of 2'-deoxyuridine has been a fruitful strategy for developing potent antiviral agents. A general and convenient method for this is the palladium-catalyzed cross-coupling reaction between 5-iodo-2'-deoxyuridine and heteroarylstannanes. acs.orgresearchgate.net This approach has been used to synthesize a variety of 5-heteroaryl-2'-deoxyuridines, including those with pyridine, thiophene (B33073), thiazole, and imidazole (B134444) substituents. acs.org

Halogenation of these 5-heteroaromatic-substituted 2'-deoxyuridines can further enhance their biological activity. For example, 5-(5-chlorothien-2-yl)-β-D-arabinofuranosyluracil and 5-(5-bromothien-2-yl)-β-D-arabinofuranosyluracil were synthesized by halogenating 5-thien-2-yl-β-D-arabinofuranosyluracil. nih.gov Similarly, 5-(5-bromothien-2-yl)-2'-deoxyuridine (B236653) has shown promising activity in treating HSV-1 keratitis. researchgate.netnih.gov The starting material for many of these syntheses is 5-iodo-2'-deoxyuridine, which can be coupled with various stannylated heteroaromatics. nih.govlookchem.com

Incorporation of Thiophene and Other Heteroaryl Moieties at C-5 Position

The incorporation of a thiophene ring at the C-5 position of 2'-deoxyuridine has been a key focus of research. The palladium-catalyzed cross-coupling reaction between 5-iodo-2'-deoxyuridine and stannylated thiophenes is a common method. acs.orgnih.gov This reaction has been optimized for the synthesis of 5-thien-3-yl-2'-deoxyuridine and 5-furan-3-yl-2'-deoxyuridine. nih.gov An alternative approach is the Suzuki-Miyaura reaction, which couples 5-iodo-2'-deoxyuridine with heteroarylboronic acids in aqueous media. nih.gov This method has been successfully used to synthesize 5-(thiophen-3-yl)-2'-deoxyuridine and 5-(furan-2-yl)-2'-deoxyuridine in moderate to good yields. nih.gov Direct C-H arylation of 5-halouridines with heteroaromatics like thiophene, promoted by TBAF and a palladium catalyst, has also been developed. fiu.edu

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 5-iodo-2'-deoxyuridine | Thiophene-3-boronic acid | 5-(Thiophen-3-yl)-2'-deoxyuridine | Moderate to Good | nih.gov |

| 5-iodo-2'-deoxyuridine | Furan-2-boronic acid | 5-(Furan-2-yl)-2'-deoxyuridine | Moderate to Good | nih.gov |

| 5-bromouracil | Thiophene | 5-(2-Thienyl)uracil | Quantitative | fiu.edu |

Synthesis of 6-Aza-5-(2-thienyl)-2'-deoxyuridine and its Brominated Derivatives

The replacement of the C-6 carbon of the uracil ring with a nitrogen atom leads to 6-azauracil (B101635) derivatives, which often exhibit interesting biological properties. The synthesis of 6-aza-5-(2-thienyl)-2'-deoxyuridine involves the condensation of a silylated 5-(2-thienyl)-6-azauracil with a protected 2-deoxyribosyl chloride, which exclusively yields the β-anomer in high yield. tandfonline.comlookchem.com Subsequent deprotection with sodium methoxide (B1231860) in methanol (B129727) affords the final product. tandfonline.com

Bromination of 6-aza-5-(2-thienyl)-2'-deoxyuridine can be achieved by first acetylating the nucleoside, followed by reaction with bromine in carbon tetrachloride. tandfonline.comlookchem.com A final deblocking step with methanolic ammonia (B1221849) yields 6-aza-5-[2-(5-bromothienyl)]-2'-deoxyuridine. tandfonline.comlookchem.com

| Compound | Synthetic Step | Reagents | Yield (%) | Reference |

| 5-(2-Thienyl)-1-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)-6-azauracil | Condensation | Silylated 5-(2-thienyl)-6-azauracil, 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride | 93.5 | tandfonline.com |

| 6-Aza-5-(2-thienyl)-2'-deoxyuridine | Deblocking | Sodium methoxide in methanol | 84.9 | lookchem.com |

| 6-Aza-5-[2-(5-bromothienyl)]-2'-deoxyuridine | Acetylation, Bromination, Deblocking | Acetic anhydride, Br2/CCl4, Methanolic ammonia | 62.3 | lookchem.com |

Carbocyclic Analogues of 5-Substituted Uridines

Carbocyclic analogues of 5-substituted uridines, where the furanose ring's oxygen is replaced by a methylene (B1212753) group, have been synthesized and evaluated for their biological activities. A key method for their preparation involves a palladium-catalyzed reaction. google.comnih.gov This approach typically uses a 5-substituted uracil and a cyclopentene (B43876) derivative. google.com

For instance, the synthesis of carbocyclic 5-(2'-thienyl)uridine has been achieved through the reaction of 5-(2'-thienyl)uracil with a cyclopentenyl acetate derivative in the presence of a palladium(0) catalyst. google.com The general scheme involves the coupling of a silylated pyrimidine or purine (B94841) base with an activated deoxyribose, where the deoxyribose must possess a good leaving group at the C-1 position with an alpha configuration to ensure the formation of the desired β-nucleoside through inversion of configuration. google.com

A typical procedure for the synthesis of the carbocyclic analogue of 5-(2'-thienyl)uridine involves the following steps:

Preparation of the sodium salt of 5-(2'-thienyl)uracil by treating it with sodium hydride in an anhydrous solvent like N,N-dimethylformamide (DMF). google.com

This is followed by the addition of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and the cyclopentene derivative. google.com

The reaction mixture is then typically heated to allow the coupling to proceed, resulting in a mixture of cis and trans isomers. google.com

Deprotection of the resulting coupled product, if protecting groups are used on the cyclopentene moiety, is usually achieved by treatment with a mild base, such as triethylamine (B128534) in methanol, to yield the final carbocyclic uridine analogue. google.com

The table below summarizes the reactants and catalysts used in a representative synthesis of a carbocyclic 5-substituted uridine.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base |

| 5-(2'-thienyl)uracil | 1-acetoxy-4-benzoyloxymethylcyclopent-2-ene | Tetrakis(triphenylphosphine)palladium(0) | N,N-dimethylformamide | Sodium hydride |

Carbocyclic analogues of thymidine and 5-bromo-, 5-iodo-, and 5-(methylamino)-2'-deoxyuridine have demonstrated significant in vitro activity against herpes simplex virus, types 1 and 2. researchgate.net

Synthesis of 4-Thio-5-(2-thienyl)uridine

A novel anti-tumor agent, 4-thio-5-(2''-thienyl)uridine, has been synthesized through a multi-step process starting from uridine. nih.govnih.gov The synthetic pathway is designed to introduce a thiophene group at the 5-position of the uracil ring and subsequently replace the oxygen atom at the 4-position with a sulfur atom. nih.gov

The synthetic route can be summarized as follows:

Acetylation: The 2'-, 3'-, and 5'-hydroxyl groups of the starting material, uridine, are protected by acetylation. nih.gov

Iodination: The acetylated uridine is then iodinated at the 5-position of the pyrimidine ring using iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile. nih.gov

Stille Cross-Coupling: The resulting 5-iodo derivative undergoes a palladium-catalyzed Stille cross-coupling reaction with a stannylated thiophene to introduce the 2-thienyl group at the 5-position. This reaction typically proceeds with a high yield. nih.govacs.org

Thionation: The 4-oxo group of the 5-(2''-thienyl)uridine derivative is then converted to a 4-thio group.

Deprotection: Finally, the acetyl protecting groups are removed to yield the target compound, 4-thio-5-(2''-thienyl)uridine. nih.gov

The following table outlines the key steps and reagents in the synthesis of 4-thio-5-(2''-thienyl)uridine. nih.gov

| Step | Starting Material | Key Reagents | Product |

| 1. Acetylation | Uridine | Acetic anhydride, Pyridine | 2',3',5'-Tri-O-acetyluridine |

| 2. Iodination | 2',3',5'-Tri-O-acetyluridine | Iodine, Ceric ammonium nitrate | 5-Iodo-2',3',5'-tri-O-acetyluridine |

| 3. Stille Coupling | 5-Iodo-2',3',5'-tri-O-acetyluridine | 2-(Tributylstannyl)thiophene, Pd(PPh3)4 | 5-(2''-Thienyl)-2',3',5'-tri-O-acetyluridine |

| 4. Thionation & Deprotection | 5-(2''-Thienyl)-2',3',5'-tri-O-acetyluridine | Lawesson's reagent, followed by deprotection | 4-Thio-5-(2''-thienyl)uridine |

This synthesized compound has shown antiproliferative activity against colon cancer cells in vitro. nih.govnih.govresearchgate.net

Regioselective Synthesis of 5-Isoxazol-5-yl-2'-deoxyuridines

The regioselective synthesis of 5-isoxazol-5-yl-2'-deoxyuridines, a class of compounds with antiviral properties, is achieved through a [3+2] cycloaddition reaction. nih.govnih.govtandfonline.com This method involves the reaction of a nitrile oxide with an alkyne, specifically 5-ethynyl-2'-deoxyuridine (B1671113) (EDU). nih.gov

The key steps in this synthesis are:

Preparation of the Dipolarophile: The starting material, 5-iodo-2'-deoxyuridine, undergoes a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, to form the acetyl-protected 5-ethynyl-2'-deoxyuridine. tandfonline.com

In Situ Generation of the Nitrile Oxide: The nitrile oxide is generated in situ from an appropriate oxime using a mild oxidizing agent. A commercial bleaching agent containing sodium hypochlorite (B82951) has been successfully used for this purpose. nih.govtandfonline.com

[3+2] Cycloaddition: The generated nitrile oxide then reacts with the acetyl-protected 5-ethynyl-2'-deoxyuridine in a [3+2] cycloaddition to form the isoxazole (B147169) ring. nih.govtandfonline.com

Deprotection: The final step involves the removal of the acetyl protecting groups to yield the 5-isoxazol-5-yl-2'-deoxyuridine derivative. tandfonline.com

Theoretical studies using molecular electron density theory (MEDT) have been conducted to understand the regioselectivity of this reaction. nih.gov The calculations indicate that the ortho regioisomer is energetically favored over the meta isomer, which is in agreement with experimental observations. nih.gov The activation enthalpy is found to be lower in less polar solvents, suggesting that the reaction is more facile under these conditions. nih.gov

The table below provides an overview of the reactants and conditions for the [3+2] cycloaddition. tandfonline.com

| Dipolarophile | Nitrile Oxide Precursor | Oxidizing Agent | Reaction Type |

| Acetyl-protected 5-ethynyl-2'-deoxyuridine | Various Aldoximes | Sodium hypochlorite (bleach) | [3+2] Cycloaddition |

These synthesized isoxazole nucleosides have shown activity against herpes simplex viruses 1 and 2, as well as several RNA viruses. nih.govtandfonline.com

Stereospecific Synthesis of L-Enantiomers (e.g., 5-(Trifluoromethyl)-beta-L-2'-deoxyuridine)

The synthesis of L-nucleoside analogues, which are enantiomers of the naturally occurring D-nucleosides, has gained significant attention due to their potential as antiviral and anticancer agents. nih.gov A stereospecific synthesis of 5-(Trifluoromethyl)-beta-L-2'-deoxyuridine (L-TFT), the L-enantiomer of the antiherpetic drug trifluorothymidine (TFT), has been reported. nih.gov

The synthesis of L-nucleosides often involves stereoselective glycosylation procedures. researchgate.net One common strategy is the condensation of a silylated pyrimidine or purine base with a suitably protected L-sugar derivative. For 2'-deoxy-L-ribonucleosides, a key intermediate is often a protected 2-deoxy-L-ribose derivative. google.com The stereochemical outcome of the glycosylation is crucial, and various methods have been developed to achieve high stereoselectivity, often favoring the formation of the desired β-anomer. google.com

For the specific synthesis of L-TFT, a stereospecific approach is employed, starting from a chiral precursor that dictates the L-configuration of the final product. nih.govnih.gov While the detailed step-by-step synthesis from a specific starting material is proprietary in some publications, the general approach involves:

Preparation of the L-sugar moiety: A suitably protected 2-deoxy-L-ribofuranose derivative is synthesized from an L-carbohydrate precursor like L-arabinose or L-xylose. google.comnih.gov

Glycosylation: The protected L-sugar is then coupled with the silylated 5-(trifluoromethyl)uracil (B1200052) base in the presence of a Lewis acid catalyst. google.com The conditions are optimized to ensure high stereoselectivity, yielding the β-L-nucleoside.

Deprotection: The protecting groups on the sugar moiety are subsequently removed to afford the final product, 5-(Trifluoromethyl)-beta-L-2'-deoxyuridine. nih.gov

The following table lists key reagents that are typically involved in the synthesis of L-nucleosides.

| L-Sugar Precursor | Pyrimidine Base | Coupling Catalyst (Example) | Key Feature |

| Protected 2-deoxy-L-ribose | Silylated 5-(trifluoromethyl)uracil | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Stereospecific glycosylation |

L-TFT has been shown to be a substrate for viral thymidine kinase but is resistant to hydrolysis by human thymidine phosphorylase, a metabolic pathway that degrades the D-enantiomer. nih.gov

Biochemical and Cellular Interactions of 5 2 Thienyl 2 Beta Deoxyuridine and Analogues

Interaction with Nucleic Acid Polymerases and Reverse Transcriptases

Once phosphorylated to their triphosphate form, nucleoside analogues can interact with DNA polymerases and reverse transcriptases, acting as either inhibitors or alternative substrates. This interaction is the ultimate step in their mechanism of action, leading to the disruption of nucleic acid synthesis.

Substrate Recognition by DNA Polymerases

The triphosphate derivative of 5-(2'-thienyl)-2'-beta-deoxyuridine must be recognized by DNA polymerases to exert its effect. Generally, modifications at the C5-position of pyrimidines are well-tolerated by most DNA polymerases because this position protrudes into the major groove of the DNA double helix, not interfering with the Watson-Crick base pairing essential for the polymerase action. acs.org Several thermostable DNA polymerases, such as KOD XL, Vent (exo-), and Pwo, are known to be particularly tolerant of major-groove modifications and can efficiently incorporate such modified nucleotides. acs.org

Studies on mimics of 5-(2''-thienyl)-2'-deoxyuridine triphosphate, specifically dicarboxylic acid 5'-monoesters, have shown that they possess inhibitory activities against DNA polymerase α. tandfonline.com This suggests that the triphosphate form of the parent compound is recognized by the active site of this key replicative polymerase. Furthermore, research on the closely related analogue (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) demonstrated that it can effectively substitute for the natural substrate dTTP in reactions catalyzed by the Klenow fragment of E. coli DNA polymerase I. nih.gov This body of evidence indicates that after conversion to its triphosphate, this compound is a viable substrate for various DNA polymerases, enabling its potential incorporation into DNA. acs.orgdrugbank.com

Inhibition Mechanisms of Viral Reverse Transcriptases

Viral reverse transcriptases (RTs) are another primary target for nucleoside analogues, particularly in the context of retroviruses like HIV. Dicarboxylic acid 5′-monoesters designed as mimics of 5-(2-thienyl)-2′′-deoxyuridine triphosphate have been evaluated and found to exhibit inhibitory activity against HIV-1 RT. tandfonline.com

The mechanism of inhibition can be inferred from studies on similar nucleotide analogues. For instance, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) inhibits Rauscher murine leukemia virus reverse transcriptase in a manner that is competitive with the natural substrate, dTTP. nih.gov This competitive inhibition implies that the analogue vies with the natural nucleotide for binding to the enzyme's active site. nih.gov The primary mechanism observed for ddTTP and its derivatives was this competition for the active site, rather than their immediate incorporation leading to chain termination. nih.gov It is therefore highly probable that this compound-5'-triphosphate similarly acts as a competitive inhibitor of viral reverse transcriptases. The general mode of action for many antiviral nucleosides involves the triphosphate form inhibiting the polymerase enzyme. google.com

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Mimics of 5-(2''-thienyl)-2'-deoxyuridine Triphosphate | DNA Polymerase α | Inhibitory Activity | tandfonline.com |

| Mimics of 5-(2''-thienyl)-2'-deoxyuridine Triphosphate | HIV-1 Reverse Transcriptase | Inhibitory Activity | tandfonline.com |

Influence on DNA Replication and Synthesis Pathways

The ultimate consequence of the interaction with polymerases is the disruption of DNA replication and synthesis. This can occur through two primary routes: direct inhibition of the polymerase enzyme or incorporation into the growing DNA chain, which can halt further elongation or lead to a dysfunctional genetic code. The triphosphate of this compound, by acting as a substrate, can be incorporated into DNA, as demonstrated for the related analogue bv5dUTP. nih.gov

Beyond direct polymerase interactions, some nucleoside analogues can affect other parts of the DNA synthesis pathway. For certain 5-substituted deoxyuridines, a key target is thymidylate synthase, an enzyme crucial for the de novo synthesis of dTMP. nih.govnih.gov Studies have revealed that for 5-(thien-2-yl)- and 5-(furan-2-yl)-dUrd derivatives, thymidylate synthase serves as the target enzyme for their cytostatic action. Inhibition of this enzyme depletes the pool of natural thymidine (B127349) nucleotides available for DNA synthesis, thereby halting replication.

Enzymatic Phosphorylation and Metabolism

The journey of a nucleoside analogue from a prodrug to an active agent is mediated by a series of phosphorylation steps. The efficiency and selectivity of these steps, particularly the initial conversion to the monophosphate, are critical determinants of the compound's activity and toxicity profile.

Role of Cellular and Viral Kinases in Nucleoside Metabolic Activation

The activation of many antiviral nucleosides is a stepwise process, beginning with conversion to the monophosphate, followed by subsequent phosphorylations to the di- and triphosphate forms. google.com This cascade is often initiated by a viral kinase, which provides the selectivity, while subsequent steps are carried out by cellular kinases. bibliotekanauki.pl

For this compound and its relatives, the initial and most crucial activation step in virus-infected cells is phosphorylation by a virus-encoded thymidine kinase (TK). bibliotekanauki.plnih.gov However, cellular kinases also play a role. Research has shown that 2'-deoxy-5-(2-thienyl)uridine is a substrate for the mitochondrial enzyme thymidine kinase 2 (TK2). bibliotekanauki.pl This indicates that cellular enzymes can recognize and process the analogue. Despite this, the subsequent phosphorylation from the monophosphate to the di- and triphosphate forms within the cell appears to be inefficient. bibliotekanauki.pl This bottleneck in the metabolic activation pathway within uninfected cells, contrasted with the efficient activation in virus-infected cells, underscores the basis of the compound's selective action.

Specificity and Affinity for Viral Thymidine Kinases (e.g., Herpes Simplex Virus Type 1 Thymidine Kinase)

The selective efficacy of many 5-substituted 2'-deoxyuridines as anti-herpes agents hinges on their preferential phosphorylation by the viral thymidine kinase. nih.gov Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK) is particularly accommodating to nucleosides with bulky substituents at the C5 position of the pyrimidine (B1678525) base. bibliotekanauki.pl

Biochemical assays have quantified this affinity, demonstrating that this compound is a potent substrate for HSV-1 TK. It acts as a competitive inhibitor with respect to the natural substrate, thymidine. This high affinity ensures that in infected cells, the analogue is efficiently converted to its monophosphate form, initiating its journey towards becoming an active DNA synthesis inhibitor. The specificity is so pronounced that even minor changes, such as adding substituents to the thienyl ring or altering the sugar moiety, can lead to decreased antiviral activity, highlighting the precise structural requirements for optimal interaction with the viral enzyme. nih.gov

| Compound | Target Enzyme | Affinity (Ki) | Type of Inhibition | Reference |

| This compound | HSV-1 Thymidine Kinase | 0.71 µM | Competitive | |

| 5-(Furan-2-yl)-2'-deoxyuridine | HSV-1 Thymidine Kinase | 0.94 µM | Competitive | |

| 5-(Thien-2-yl)-2'-deoxycytidine | HSV-1 Thymidine Kinase | 1.32 µM | Competitive |

Preferential Phosphorylation in Virus-Infected Cells

A critical aspect of the antiviral selectivity of many nucleoside analogues, including 5-substituted 2'-deoxyuridines, is their preferential phosphorylation in cells infected with viruses like herpes simplex virus (HSV). uliege.be This selectivity arises from the fact that these modified nucleosides are much better substrates for the virus-encoded thymidine kinase (TK) than for the corresponding cellular TK. uliege.be For instance, compounds such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a potent anti-HSV-1 agent, owe their selectivity to this preferential phosphorylation by the viral TK. uliege.be Similarly, other 5-substituted 2'-deoxyuridine (B118206) analogues, including those with heteroaromatic substituents like the thienyl group, are also selectively phosphorylated by the viral TK. uliege.be

This preferential activation is a key step in their mechanism of action. Once phosphorylated to their monophosphate form by the viral TK, they are further converted to their di- and triphosphate forms by cellular kinases. The resulting triphosphate analogues can then interact with and inhibit the viral DNA polymerase, ultimately disrupting viral replication. uliege.be This targeted activation within infected cells minimizes toxicity to uninfected host cells, a desirable characteristic for any antiviral agent. The high affinity of these compounds for the viral TK is a prerequisite for their efficient phosphorylation and subsequent antiviral activity. researchgate.net Studies with various 5-substituted 2'-deoxyuridines have consistently shown that their antiherpetic activity is dependent on this selective phosphorylation by the viral TK. uliege.benih.gov

Inhibition of Thymidylate Synthase by Related Uracil (B121893) Analogues

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This makes it a significant target for cancer chemotherapy. bohrium.com The most well-known inhibitor of TS is 5-fluorouracil (B62378) (5-FU), a uracil analogue widely used in the treatment of various cancers. bohrium.com

While the primary antiviral target of this compound is viral TK, the broader class of uracil analogues has been extensively studied for TS inhibition. bohrium.comnih.gov These inhibitors are typically competitive with respect to the natural substrate, dUMP. acs.org For example, various 5-substituted N4-hydroxy-2'-deoxycytidine 5'-monophosphates have been shown to be competitive inhibitors of TS. acs.org The mechanism of inhibition by some of these analogues, like FdUMP (the active metabolite of 5-FU), is mechanism-based, involving the formation of a stable ternary complex with the enzyme and the cofactor N5,N10-methylenetetrahydrofolate. acs.orgnih.gov

The affinity of these uracil analogues for TS can be influenced by the nature of the substituent at the 5-position of the pyrimidine ring. nih.gov While some 5-substituted 2'-deoxyuridine monophosphate analogues show activity against TS, others may not. researchgate.net This highlights the importance of the specific chemical structure in determining the biological target and activity of a given nucleoside analogue.

Molecular Recognition and Binding Studies

Understanding the molecular basis of the interaction between this compound and its analogues with their target enzymes is crucial for rational drug design. A combination of experimental and computational techniques has been employed to elucidate these interactions.

Elucidation of Structure-Activity Relationships in Enzyme Binding

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the chemical structure of 5-substituted 2'-deoxyuridines affect their binding to enzymes like HSV-1 TK. nih.gov These studies have revealed that the nature of the substituent at the 5-position of the uracil ring plays a significant role in determining the affinity for the enzyme. nih.govbindingdb.org For instance, replacing the 5-hydrogen with a methyl group or an iodine atom has been shown to greatly increase the affinity of the compounds for thymidine kinase. nih.gov

In the context of 5-heteroaromatic substituted 2'-deoxyuridines, the type and substitution pattern of the heterocyclic ring are critical. uliege.be Studies on a series of these compounds, including those with furan (B31954) and thiophene (B33073) rings, have shown that their affinity for HSV-1 TK can vary significantly. uliege.be For example, 5-(5-chlorothien-2-yl)-2'-deoxyuridine has been found to be as potent as the well-known antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) in inhibiting HSV-1 replication, indicating a high affinity for the viral TK. acs.org Conversely, substitutions at certain positions on the five-membered ring have been identified as unfavorable for interaction with the enzyme. uliege.be

The following table summarizes the relative potencies of some 5-substituted 2'-deoxyuridine analogues against HSV-1, which is indicative of their interaction with the viral thymidine kinase.

| Compound | Relative Potency vs. HSV-1 |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | High |

| 5-(5-chlorothien-2-yl)-2'-deoxyuridine | High (equipotent to BVDU) acs.org |

| 5-(furan-2-yl)-2'-deoxyuridine | Variable, dependent on other substitutions |

| 5-(3-bromothien-2-yl)-2'-deoxyuridine | Lower affinity compared to 2-thienyl analogues |

This table is a simplified representation based on available literature and is intended for illustrative purposes.

Analysis of Stereoelectronic Properties and Enzyme Affinity

The affinity of a ligand for its enzyme is not solely dependent on its shape but also on its electronic properties. Stereoelectronic analysis of 5-heteroaromatic 2'-deoxyuridine analogues has provided deeper insights into the factors governing their binding to HSV-1 TK. uliege.be These studies have shown a clear correlation between the electrostatic potential energy maps of the compounds and their affinity for the enzyme. uliege.beresearchgate.net

Computational Approaches in Molecular Interaction Analysis (e.g., Sybyl Program for Structural Comparisons)

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. ucsb.edu Software packages like Sybyl provide a comprehensive suite of tools for constructing, visualizing, and analyzing molecular structures. ucsb.edulongdom.orglongdom.orgresearchgate.net These programs allow for the superimposition of different molecules to compare their structural similarities and differences, which is crucial for understanding SAR. uliege.be

In the study of this compound and its analogues, computational methods are used to:

Generate 3D structures: Build and optimize the three-dimensional structures of the nucleoside analogues. longdom.orglongdom.org

Perform conformational analysis: Determine the preferred spatial arrangement of the atoms in the molecule. researchgate.net

Docking studies: Predict the binding mode of the ligand within the active site of the target enzyme, such as HSV-1 TK. researchgate.net This involves placing the ligand in various orientations and conformations within the binding pocket and calculating the interaction energy for each pose.

Quantitative Structure-Activity Relationship (QSAR) analysis: Develop mathematical models that correlate the chemical structure of the compounds with their biological activity. ucsb.edu

These computational approaches, often used in conjunction with experimental data, provide a detailed picture of the molecular interactions at the atomic level and can guide the design of new, more potent inhibitors. tandfonline.com

X-ray Crystallography Studies of 5-Heteroaromatic 2'-Deoxyuridines

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of molecules, including proteins and their ligands. migrationletters.comlibretexts.org This method has been pivotal in understanding the precise interactions between drugs and their biological targets. migrationletters.comvcu.edu

Furthermore, co-crystallization of these nucleoside analogues with their target enzymes, like HSV-1 TK, can reveal the exact binding mode and the specific amino acid residues involved in the interaction. vcu.edu While the crystal structure of the enzyme-ligand complex for this compound itself may not be available, the structures of related compounds, such as BVDU, in complex with their target enzymes have provided a framework for understanding the binding of this class of inhibitors. nih.gov The structural insights gained from X-ray crystallography are crucial for a rational, structure-based approach to the design of new and improved antiviral agents. migrationletters.com

Applications of 5 2 Thienyl 2 Beta Deoxyuridine and Analogues As Research Tools

Fluorescent Probes in Nucleic Acid Research

Fluorescent probes are indispensable tools in molecular biology, allowing researchers to visualize and study biomolecules with high sensitivity and selectivity. univr.it Nucleoside analogues that become fluorescent upon incorporation into DNA or RNA, or that can be readily tagged with a fluorophore, are particularly valuable. 5-substituted 2'-deoxyuridines, including 5-(2'-Thienyl)-2'-beta-deoxyuridine and its analogues, serve as excellent scaffolds for such probes. Their utility stems from their ability to mimic natural nucleosides, allowing them to be incorporated into nucleic acids by polymerases, and from the unique properties conferred by the 5-position substituent. acs.orgacs.org

Utility in Detecting Abasic Sites in Oligonucleotides

Abasic (AP) sites are common forms of DNA damage where a nucleobase is lost, either spontaneously or through enzymatic repair, leaving a bare sugar-phosphate backbone. wikipedia.org These sites are unstable and mutagenic if not repaired. wikipedia.org Fluorescent nucleoside analogues are employed to study the presence and repair of AP sites. When a fluorescent nucleoside analogue is placed in an oligonucleotide, its fluorescence properties, such as quantum yield and emission wavelength, can be sensitive to the local environment. The structural disruption caused by an opposing abasic site can alter these properties, providing a detectable signal.

While direct studies using this compound for this purpose are not extensively documented, the principle has been established with other fluorescent nucleosides. For example, some probes are designed to show increased fluorescence when hybridized to a DNA strand containing an abasic site. frontiersin.org Furthermore, the repair process itself, which involves enzymes like AP endonuclease 1 (APE1), can be monitored. Studies have shown that the recognition of abasic sites by APE1 is a critical step that can be investigated using modified DNA substrates. nih.gov The stable incorporation of a synthetic analogue near a lesion allows for the isolation and study of these repair complexes.

Probing RNA Structure, Folding, and Recognition

The function of RNA is intrinsically linked to its complex three-dimensional structure. nsf.gov Chemical probing methods are vital for elucidating these structures. Techniques like Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) use chemical reagents to modify flexible, unpaired nucleotides in an RNA molecule. bohrium.comresearchgate.net

Fluorescent nucleoside analogues can be incorporated into RNA to act as site-specific probes of structure and dynamics. The fluorescence of these probes is often sensitive to their local environment, including stacking interactions with neighboring bases and solvent accessibility. frontiersin.org A change in the RNA's conformation, such as during folding or upon binding to a protein or small molecule, can lead to a measurable change in the probe's fluorescence signal. This provides real-time information about the structural transitions of the RNA molecule. While a variety of fluorescent nucleosides are used for this purpose, the underlying principle is broadly applicable to analogues like this compound, which can be incorporated into RNA to report on local structural environments. frontiersin.orgnsf.gov

Studies of Intramolecular Electron Transfer and Electron Injection into DNA

The DNA double helix is not merely a passive carrier of genetic information; it can also mediate the transfer of electrons over long distances. This process of charge transport is implicated in both DNA damage and repair. Modified nucleosides with specific redox properties can be incorporated into DNA to act as electron donors or acceptors, allowing researchers to initiate and study electron transfer processes.

The introduction of a heteroaromatic system like a thienyl group at the 5-position of deoxyuridine can create a site with distinct electronic properties compared to natural bases. By strategically placing such a modified nucleoside within a DNA sequence and using techniques like laser flash photolysis, researchers can inject an electron and monitor its transfer along the DNA duplex. The rate and efficiency of this transfer provide insights into the conductivity of DNA and how it is affected by factors like base sequence, DNA conformation, and the presence of lesions.

Applications in DNA Staining and Electrochemical Labeling

Visualizing DNA is fundamental to many biological assays. Fluorescent nucleoside analogues that are incorporated during DNA replication can be used to stain the DNA of proliferating cells. tocris.com This is most famously demonstrated by 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which, after incorporation, is detected by covalent attachment of a fluorescent azide (B81097) dye via "click chemistry". wikipedia.orgnih.gov This method provides a powerful way to label and image newly synthesized DNA.

In addition to fluorescence, modifications can be introduced for electrochemical detection. For instance, nucleoside analogues containing redox-active groups, such as azidophenyl moieties, can be incorporated into DNA. acs.org These modified DNA strands can then be analyzed using voltammetry, where the redox group produces a specific electrical signal, allowing for highly sensitive quantification without the need for optical labels. acs.org

Post-Synthetic Modification of DNA via Click Chemistry using Modified 2'-Deoxyuridines

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for conjugating molecules. acs.orgmdpi.com This has been revolutionary for labeling nucleic acids. By incorporating a 2'-deoxyuridine (B118206) modified with a terminal alkyne group (such as EdU) into DNA, either through solid-phase synthesis or enzymatic incorporation, the DNA becomes "clickable". tocris.comnih.gov This alkyne handle allows for the post-synthetic attachment of a vast array of molecules that have been functionalized with an azide group.

This technique offers immense flexibility for DNA labeling. Researchers can attach:

Fluorophores: For fluorescence microscopy and flow cytometry. nih.gov

Biotin: For affinity purification of nascent DNA. nih.gov

Peptides or Sugars: To study DNA interactions with other biomolecules. researchgate.net

This modular approach separates DNA synthesis from the labeling step, allowing for the use of sensitive labels that might not be compatible with the conditions of DNA synthesis. nih.govresearchgate.net

| Parameter | Description | Key Advantage | References |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity; bioorthogonal. | acs.orgmdpi.com |

| Required Moieties | Terminal Alkyne (on DNA) and Azide (on label) | Allows for a modular approach to labeling. | tocris.comnih.gov |

| Common Analogue | 5-Ethynyl-2'-deoxyuridine (EdU) | Readily incorporated by DNA polymerases. | wikipedia.orgjenabioscience.com |

| Applications | Fluorescent labeling, affinity purification, bioconjugation. | Versatility in attaching different functional molecules. | nih.govnih.govresearchgate.net |

An interactive data table summarizing the key aspects of post-synthetic DNA modification via click chemistry.

Cell Proliferation and DNA Synthesis Monitoring

Measuring DNA synthesis is a direct and accurate way to quantify cell proliferation. For decades, this was primarily achieved using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analogue incorporated into the DNA of dividing cells. However, detecting incorporated BrdU requires harsh DNA denaturation steps (using acid or heat) to allow the anti-BrdU antibody to access its target. nih.govnih.gov This can damage the sample's ultrastructure and is often incompatible with the co-labeling of other protein antigens.

The development of 5-ethynyl-2'-deoxyuridine (EdU) provided a superior alternative. jenabioscience.comlumiprobe.comthermofisher.com Like BrdU, EdU is a thymidine analogue that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. wikipedia.orgscbt.com However, its detection is based on a gentle and rapid click reaction. The small, fluorescent azide used for detection easily diffuses into the DNA without the need for denaturation, preserving sample integrity and allowing for multiplexing with other fluorescent labels. nih.govnih.gov EdU has been shown to be as effective as, and in many cases more sensitive than, BrdU for detecting cell proliferation both in vitro and in vivo. nih.govnih.gov While EdU can be toxic at high doses, its high sensitivity allows for the use of low concentrations. wikipedia.orgnih.gov To further mitigate toxicity for long-term studies, chemically phosphorylated EdU (PEdU) and another analogue, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), have been developed. nih.govrsc.org

| Feature | EdU (5-Ethynyl-2'-deoxyuridine) | BrdU (5-Bromo-2'-deoxyuridine) |

| Detection Method | Click chemistry with a fluorescent azide | Immunohistochemistry with an anti-BrdU antibody |

| DNA Denaturation | Not required | Required (acid, heat, or DNase) |

| Procedure Time | Fast (30 minutes) | Long (several hours) |

| Sensitivity | High | Lower than EdU |

| Multiplexing | Easily compatible with other fluorescent antibody staining | Difficult due to harsh denaturation steps |

| Sample Integrity | Preserves morphology and antigenicity | Can damage sample structure and epitopes |

| References | wikipedia.orgnih.govnih.gov | nih.govnih.govnih.gov |

A comparative data table of EdU and BrdU for cell proliferation assays.

Utilization of Analogues (e.g., 5-Ethynyl-2'-deoxyuridine) as Replacements for Bromodeoxyuridine

A significant advancement in monitoring cell proliferation and de novo DNA synthesis has been the development of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analogue of thymidine. thermofisher.comnih.gov For decades, 5-bromo-2'-deoxyuridine (BrdU) was the standard for labeling dividing cells. nih.govmdpi.com However, the detection of incorporated BrdU requires harsh DNA denaturation steps, typically using acid or heat, to expose the bromine atom for antibody binding. thermofisher.comnih.gov This process can disrupt cellular architecture, compromise the integrity of other cellular epitopes for multiplex analysis, and lead to less reproducible results. thermofisher.comfishersci.com

EdU offers a superior alternative by eliminating the need for DNA denaturation. thermofisher.comfocusbiomolecules.com As a thymidine analogue, EdU is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle. jenabioscience.comnih.gov Its key feature is a small, terminal alkyne group, which is not present in natural biological systems. nih.gov This alkyne handle allows for detection via a highly selective and bio-orthogonal "click" reaction, which is gentle and efficient. thermofisher.comnih.gov The small size of the detection reagents used in click chemistry allows them to easily access the incorporated EdU within the DNA helix without harsh treatments. thermofisher.comfishersci.com This preserves the structural integrity of the cell and DNA, enabling more reliable and sensitive detection of proliferating cells. nih.gov Consequently, EdU labeling facilitates simpler, faster protocols and is compatible with multiplexing, allowing for simultaneous detection of other cellular markers like proteins with antibodies. thermofisher.comfishersci.com

Table 1: Comparison of EdU and BrdU for DNA Synthesis Monitoring

| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |

|---|---|---|

| Principle of Incorporation | Thymidine analogue incorporated during S-phase. jenabioscience.comnih.gov | Thymidine analogue incorporated during S-phase. nih.govmdpi.com |

| Detection Method | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). thermofisher.comnih.gov | Immunocytochemistry using anti-BrdU antibodies. nih.govmdpi.com |

| DNA Denaturation Required | No. nih.govfocusbiomolecules.com | Yes (acid, heat, or DNase treatment). thermofisher.com |

| Protocol Time | Fast. nih.gov | Lengthy and harsh. thermofisher.com |

| Multiplexing Compatibility | High; preserves epitopes for antibody-based co-staining. thermofisher.comfishersci.com | Limited; denaturation can destroy other cellular antigens. thermofisher.com |

| Sensitivity | High. nih.gov | Can be lower due to incomplete denaturation/antibody penetration. |

| Potential Issues | Cellular susceptibility and potential for cell cycle arrest or toxicity with long-term exposure should be evaluated for each cell type. nih.gov | DNA degradation, variable results due to denaturation efficiency. thermofisher.com |

Copper-Catalyzed Click Chemistry for Detection of De Novo DNA Synthesis

The detection of EdU is most commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.govnih.gov This reaction forms a stable, covalent triazole ring between the alkyne group on the incorporated EdU and an azide group on a reporter molecule, such as a fluorescent dye or biotin. thermofisher.comnih.gov The reaction is highly specific, rapid, and can be performed under biocompatible conditions in a wide range of buffers. nih.govresearchgate.net

The process involves two main steps: first, cells are incubated with EdU, which gets incorporated into the DNA of proliferating cells. focusbiomolecules.com Second, after fixation and permeabilization, the cells are exposed to a reaction cocktail containing a fluorescent azide and a copper(I) catalyst. thermofisher.com The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. mdpi.com The catalyst dramatically accelerates the cycloaddition reaction, allowing for efficient labeling. rsc.org This method's efficiency and the mild conditions required have made it a widely adopted technique for visualizing DNA synthesis in various applications, from flow cytometry to high-content imaging and microscopy. fishersci.comnih.gov

Real-Time Visualization of DNA Synthesis in Molecular Assays (e.g., PCR)

Modified nucleotides are also pivotal for monitoring the progress of DNA synthesis in real-time during in vitro molecular assays like the polymerase chain reaction (PCR). The incorporation of modified deoxynucleoside triphosphates (dNTPs) can be monitored to quantify the amplification of DNA. researchgate.net For instance, primers can be labeled with different fluorescent dyes, allowing for the visualization of double-stranded PCR product formation as the polymerase extends the strands. researchgate.net

While direct real-time visualization using this compound itself in PCR is not a mainstream application, the principles are demonstrated by related technologies. For example, some assays use modified molecular beacons—hairpin-shaped probes with a fluorophore and a quencher—to detect amplification products in real-time. nih.gov These beacons can be made with modified RNA (like 2'-O-Me-RNA) to resist degradation by the polymerase. nih.gov The study of how different DNA polymerases, such as Taq and Vent (exo-), incorporate various modified dNTPs is crucial for these applications. researchgate.net Research has shown that the efficiency of incorporation is highly dependent on both the specific modification on the nucleotide and the type of polymerase used. Such systems allow for the precise monitoring of enzymatic DNA synthesis, paving the way for advanced diagnostic and research tools. scispace.com

Functional Genomics and Aptamer Selection

Functional genomics aims to understand the function of genes and proteins on a genome-wide scale. nih.govcnr.it Modified nucleotides, including this compound and its analogues, are integral to this field, enabling the synthesis of nucleic acids with novel properties for probing biological systems and for creating new molecular tools like aptamers.

Enzymatic Incorporation into DNA and RNA for Functional Studies

The ability of DNA and RNA polymerases to accept modified nucleotides as substrates is fundamental to many techniques in molecular biology and functional genomics. acs.org Modified nucleoside triphosphates can be enzymatically incorporated into growing nucleic acid strands during processes like PCR, primer extension, and in vitro transcription. umich.edu This allows for the site-specific introduction of functional groups into DNA and RNA.

For example, nucleotides modified with groups like 5-propynyl or methyl groups have been successfully incorporated into DNA using various polymerases. Other modifications introduce functionalities for cross-linking to proteins or for labeling with fluorescent tags. acs.orgcas.cz The incorporation of a modified nucleotide can be used to study DNA-protein interactions, as the modification can either report on the binding event or modulate the binding affinity. cas.cz Introducing bulky or functional groups can enhance the chemical diversity of a DNA or RNA library, which is particularly useful in selection experiments. pnas.orguq.edu.au The choice of polymerase is critical, as each has a different tolerance for modified substrates. researchgate.net

Strategies for Expanding the Genetic Alphabet through Modified Nucleotides

The natural genetic alphabet is limited to four bases (A, T, C, G) that form two base pairs. nih.gov A major goal in synthetic biology is to expand this alphabet by creating a third, unnatural base pair (UBP). nih.govacs.org This would fundamentally increase the information storage capacity of DNA and enable the creation of semi-synthetic organisms with novel functions. pnas.org The development of UBPs requires the synthesis of nucleobase analogues that can selectively pair with each other but not with the natural bases. nih.gov

Several strategies have been explored, moving beyond the hydrogen-bonding patterns of natural pairs to utilize forces like hydrophobic and packing interactions. nih.gov The successful creation of a UBP that functions both in vitro and in vivo requires that the corresponding modified nucleoside triphosphates are efficiently incorporated into DNA by polymerases during replication. acs.org Furthermore, for a semi-synthetic organism to be stable, it must be able to import the necessary unnatural triphosphates and replicate the UBP-containing DNA indefinitely. pnas.org The introduction of modified nucleotides with diverse chemical functionalities, such as amino-acid-like side chains, into libraries for selection has been shown to dramatically improve the success rate of identifying nucleic acid ligands (aptamers) for protein targets. pnas.orguq.edu.au This expansion of chemical diversity bridges the gap between nucleic acids and the broader functional capabilities of proteins. pnas.org

In Vitro Selection Methodologies Utilizing Modified Nucleotides for Enhanced Binding Diversity

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique used to isolate nucleic acid sequences, known as aptamers, that bind to specific targets with high affinity and selectivity from a vast combinatorial library. frontiersin.orgtrilinkbiotech.com However, the natural four-letter genetic alphabet (A, T, G, C) offers limited chemical diversity compared to the 20 amino acids found in proteins, which can constrain the functional potential of the resulting aptamers. nih.govpnas.org To overcome this limitation, SELEX methodologies have been adapted to incorporate modified nucleotides, a process often termed "modified-SELEX". frontiersin.org This approach significantly expands the chemical and structural diversity of the nucleic acid library, enhancing the potential for discovering aptamers with improved binding capabilities, stability, and novel functionalities. researchgate.netnih.gov

The introduction of hydrophobic and aromatic functionalities, such as the thienyl group in this compound, is a key strategy for enhancing binding diversity. Hydrophobic interactions are crucial for many protein-nucleic acid recognition events, and supplementing the standard nucleobases with hydrophobic groups can lead to aptamers with dramatically increased affinity for their targets. For instance, the highly hydrophobic unnatural base 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds), which contains a thienyl group, has been successfully used as a fifth letter in DNA aptamers, resulting in high-affinity binding to target proteins. acs.org These "XenoAptamers" demonstrate that the inclusion of thienyl-containing bases can significantly improve both the on-rate (k_on) and off-rate (k_off) of binding, leading to sub-nanomolar dissociation constants (K_D). acs.org

The selection process for aptamers containing modified nucleotides like those with thienyl groups requires that the corresponding nucleoside triphosphates are effective substrates for DNA polymerases during the amplification steps of SELEX. frontiersin.org Research has focused on identifying and engineering polymerases that can efficiently incorporate these modified building blocks into a growing DNA strand. frontiersin.orguochb.cz The successful use of modified nucleotides in SELEX is contingent on several factors: the modification should not disrupt essential Watson-Crick base pairing, it must be accepted by the polymerase, and the resulting modified sequence must serve as a template for subsequent amplification. frontiersin.org

Below is a table summarizing examples of modified nucleotides used in SELEX to enhance binding diversity.

| Modified Nucleotide | Target Protein | Key Finding | Reference |

| 5-(1-Pentynyl)-2'-deoxyuridine | Thrombin | One of the first demonstrations of a base-modified DNA library for aptamer screening, achieving an affinity of 400 nM. tandfonline.com | |

| 7-(2-Thienyl)imidazo[4,5-b]pyridine (Ds) | Various human proteins | Incorporation as a fifth letter in "XenoAptamers" significantly increases affinity, achieving sub-nanomolar K_D values through enhanced hydrophobic interactions. acs.org | |

| 2'-Aminopyrimidine Nucleotides | Human Neutrophil Elastase | Resulting aptamer showed high affinity (K_D of 6 ± 3 nM) and greatly improved serum half-life compared to the unmodified sequence. frontiersin.org | |

| 5-Position Modified dC and dU | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Aptamers ("SOMAmers") from libraries with two modifications showed dramatically enhanced nuclease resistance and inhibitory potential. pnas.org |

Development of Modified DNA Probes for Sensing Protein Interactions

Understanding the intricate network of protein-DNA interactions is fundamental to deciphering cellular processes. Modified nucleotides are instrumental in the creation of sophisticated DNA probes designed to detect and analyze these interactions with high sensitivity and specificity. By incorporating moieties with unique spectroscopic properties, such as fluorophores, into the DNA sequence, researchers can create probes that signal binding events through changes in fluorescence intensity, wavelength, or lifetime. acs.org

Derivatives of 5-(2'-thienyl)uridine are recognized as important fluorescent probes for both DNA and RNA. mdpi.com The thienyl group, an environment-sensitive fluorophore, can be incorporated into DNA probes to sense interactions with proteins. cuni.cz When a protein binds to or near the modified probe, the local chemical environment of the thienyl group is altered, leading to a detectable change in its fluorescence signal. This "light-up" response provides a direct readout of the binding event.

The enzymatic synthesis of these probes, using DNA polymerases and modified deoxyribonucleoside triphosphates (dNTPs), allows for the precise placement of the reporter group within a specific DNA sequence. acs.org This method is highly versatile, enabling the construction of probes for a wide range of DNA-binding proteins. For example, dNTPs bearing environment-sensitive fluorophores have been used to create DNA probes that report on interactions with single-strand binding protein (SSB) and the tumor suppressor protein p53. cuni.cz The table below details various modified nucleotides used in the enzymatic synthesis of DNA probes for sensing protein interactions.

| Modified Nucleotide | Detection Principle | Target | Key Outcome | Reference |

| dC bearing dimethylaminobenzylidene fluorophore (dC^(VDP)TP) | Fluorescence Intensity | Single-Strand Binding Protein (SSB) | 4-fold increase in fluorescence intensity upon protein binding. cuni.cz | |

| dC bearing BODIPY fluorophore (dC^(BDP)TP) | Fluorescence Lifetime | p53 Protein | Significant changes in fluorescence lifetime (0.5-2.2 ns) upon interaction with p53 and lipids. cuni.cz | |

| dC bearing acetophenyl-thienyl-aniline (dC^(ATA)TP) | Solvatochromism | Proteins and Lipids | Weak red emission shifted to yellow or green with a significant fluorescence increase upon binding. cuni.cz | |

| 5-Benzofuran-modified 2'-deoxyuridine (dU^(BF)) | Fluorescence Intensity | G-quadruplex DNA | Probe allowed for the detection of different G-quadruplex structures and the screening of small binding molecules. cuni.cz |

Application in UV Crosslinking for Biomarker Identification

UV crosslinking is a powerful technique for identifying the specific sites of interaction between nucleic acids and proteins. photobiology.info The method relies on the formation of a stable covalent bond between a protein and a DNA or RNA molecule upon irradiation with UV light. This allows for the "capture" of transient or low-affinity interactions, facilitating the identification of binding partners and the mapping of interaction interfaces. nih.gov The introduction of photoreactive nucleoside analogues into a DNA probe can significantly enhance the efficiency and specificity of the crosslinking reaction. glenresearch.com

The thienyl group, present in this compound, is a photo-reactive moiety that can be exploited for such applications. Upon UV irradiation, the excited thienyl group can form a covalent bond with amino acid residues in close proximity within a protein-DNA complex. rsc.org This site-specific photocrosslinking helps to precisely identify the proteins that bind to a particular DNA sequence, making it a valuable tool for biomarker discovery. For example, a DNA probe containing a photoreactive nucleoside can be used to isolate and subsequently identify a previously unknown protein that binds to a specific gene promoter or regulatory element.

The general workflow involves incubating the modified DNA probe with a complex mixture of proteins (such as a cell lysate), irradiating the mixture with UV light to induce crosslinking, and then isolating the DNA-protein adducts. The crosslinked protein can then be identified using techniques like mass spectrometry. photobiology.info The use of modified nucleosides like 5-bromo- or 5-iodouridine (B31010), which are also efficient photo-crosslinkers, has proven effective in studying ribonucleoprotein complexes and identifying specific protein partners. glenresearch.com While direct studies detailing this compound for biomarker identification are specific, the known photoreactivity of the thienyl group and the established utility of similar 5-substituted uridines strongly support its potential in this application. glenresearch.comrsc.org

The table below provides examples of photoreactive nucleosides used in crosslinking studies.

| Photoreactive Nucleoside | Wavelength for Activation | Application | Key Feature | Reference |

| 5-Bromouridine (BrdU) | 308 nm (laser) | RNA-protein crosslinking | High efficiency and specificity of crosslinking to coat protein. glenresearch.com | |

| 5-Iodouridine | 325 nm (laser) | RNA-protein crosslinking | Crosslinked to a single tyrosine residue in the target protein. glenresearch.com | |

| 4-Thio-dT / 4-Thio-dU | ~340 nm | DNA-protein crosslinking | Structural similarity to natural bases; photoactivation at a longer wavelength reduces non-specific side reactions. glenresearch.com | |

| Photocaged Quinone Methide (PQM) Cross-linkers | 365 nm | Protein-DNA crosslinking | Photoactivatable cross-linker capable of targeting multiple nucleophilic amino acid residues. escholarship.org |

Advanced Research Perspectives

Design Principles for Next-Generation Nucleoside Analogues with Tuned Biochemical Properties

The development of new nucleoside analogues is a process of rational design, aiming to enhance therapeutic efficacy while minimizing toxicity. mdpi.com The core structure of 5-(2'-Thienyl)-2'-beta-deoxyuridine serves as a scaffold for further modifications, guided by several key principles.

Structural Modifications for Enhanced Activity and Selectivity:

Modifications to both the sugar moiety and the nucleobase are primary strategies. For instance, alterations at the 2' and 3' positions of the sugar ring, such as the introduction of fluorine, can improve metabolic stability and alter the conformational preferences of the nucleoside, potentially leading to enhanced binding affinity for viral or cellular enzymes. nih.gov Third-generation nucleoside analogues often feature rigid modifications at the 4'-position, which can influence the molecule's interaction with target polymerases. nih.gov The thienyl group itself can be further functionalized. For example, adding a halogen, such as bromine, to the thiophene (B33073) ring has been shown to impact antiviral activity against viruses like Herpes Simplex Virus (HSV-1). nih.gov

Overcoming Resistance:

A significant challenge in antiviral and anticancer therapy is the development of drug resistance. nih.gov Next-generation design aims to create compounds that can bypass common resistance mechanisms, such as mutations in viral polymerases or cellular kinases responsible for activating the nucleoside prodrug. nih.gov Strategies include designing analogues that are less susceptible to degradation or that can be activated by a broader range of kinases.

Prodrug Strategies:

To improve properties like cell permeability, prodrug approaches are often employed. nih.gov This involves masking the phosphate (B84403) groups with lipophilic moieties that are cleaved intracellularly to release the active triphosphate form. nih.gov This strategy ensures that the drug can effectively reach its target within the cell. omicsonline.org

Integration with Omics Technologies for Systems-Level Understanding of Nucleoside Analogues

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex biological effects of drug candidates. evitachem.com These technologies provide a holistic view of how a compound like this compound interacts with a biological system.

Transcriptomics and Proteomics:

Transcriptomic analysis can reveal which genes are up- or down-regulated in response to treatment with a nucleoside analogue. haematologica.orgnih.gov This can help identify the cellular pathways affected by the drug, including those related to its mechanism of action and any off-target effects. For example, studies on other nucleoside analogues have used gene expression profiling to identify genes implicated in drug sensitivity and resistance. haematologica.org Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, offering further insights into the cellular response to the drug. nih.govcolumbia.educelljournal.org

Metabolomics:

Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample. creative-proteomics.com This can be particularly useful for understanding how nucleoside analogues are metabolized within the cell and how they perturb cellular metabolic pathways. biorxiv.orgbohrium.com By tracking the conversion of the parent compound to its active phosphorylated forms and identifying other metabolic products, researchers can gain a clearer picture of its intracellular pharmacokinetics and potential for toxicity. omicsonline.orgbohrium.com

Systems Biology Approach:

Integrating data from these different omics platforms allows for a systems-level understanding of the drug's effects, linking its chemical structure to its phenotypic outcomes. evitachem.com This comprehensive approach is crucial for predicting clinical efficacy and identifying potential biomarkers for patient response.

Development of Novel Assays and Methodologies Utilizing Thienyl-Deoxyuridine Analogues

Modified nucleosides, including those with thienyl substitutions, are valuable tools in the development of new biochemical and diagnostic assays.

Fluorescent Probes: